2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE
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Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and benzyl groups in the structure suggests potential for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.
Acylation: The resulting sulfonamide can then be acylated with 2-methylpropylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The bromine atom in the aromatic ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include benzyl alcohol derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: It might inhibit bacterial enzymes by mimicking the structure of natural substrates.
Anticancer Activity: It could interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-Benzyl-4-bromobenzenesulfonamide: A related compound lacking the acetyl group.
N-(2-Methylpropyl)acetamide: A simpler amide without the sulfonamide and bromine functionalities.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15(2)12-21-19(23)14-22(13-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNKUTZOQKNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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